molecular formula C8H3F3O5 B8597784 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

Cat. No. B8597784
M. Wt: 236.10 g/mol
InChI Key: BYXIMXYJZPMWAX-UHFFFAOYSA-N
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Patent
US04831190

Procedure details

An amount of 2 g (30.7 mmole) of 86% potassium hydroxide was dissolved in 10 ml of water and heated to 90° C. To this solution, under stirring, was added gradually 1.0 g (4.20 mmole) of 3,4,5,6-tetrafluorophthalic acid, and the reaction was carried out at 90° C. for 9 hours. After left to cool, to the aqueous reaction solution was added concentrated hydroxychloric acid to adjust pH to 2 to give 3,5,6-trifluoro-4-hydroxyphthalic acid. To this was added 15 ml of diethyl ether, and 3,5,6-trifluoro-4-hydroxyphthalic acid was extracted in the organic layer. This extraction operation was repeated for 5 times, and the diethyl ether layers obtained were dried over anhydrous sodium sulfate, then evaporated to dryness and washed with chloroform to give 1.05 g of 3,5,6-trifluoro-4-hydroxyphthalic acid monohydrate.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxychloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]1[C:12](F)=[C:11]([F:14])[C:10]([F:15])=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[C:16]([OH:18])=[O:17].[OH:19][ClH](O)(=O)=O>O>[F:3][C:4]1[C:12]([OH:19])=[C:11]([F:14])[C:10]([F:15])=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[C:16]([OH:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(C(=O)O)=C(C(=C1F)F)F)C(=O)O
Step Three
Name
hydroxychloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
To this solution, under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After left
TEMPERATURE
Type
TEMPERATURE
Details
to cool, to the aqueous reaction solution

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
FC1=C(C(C(=O)O)=C(C(=C1O)F)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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